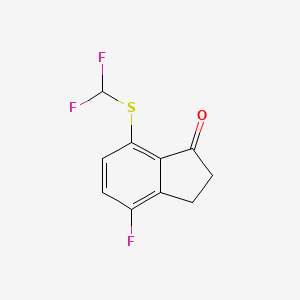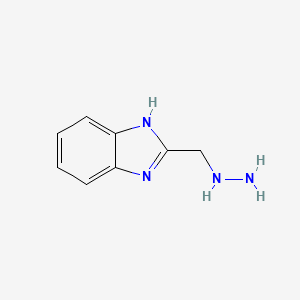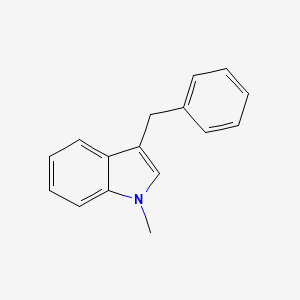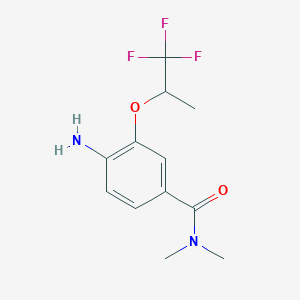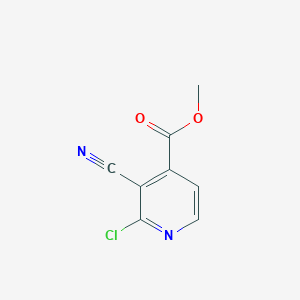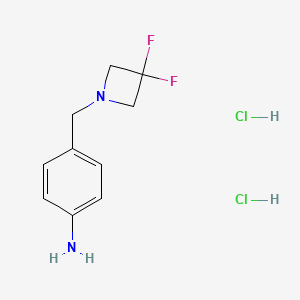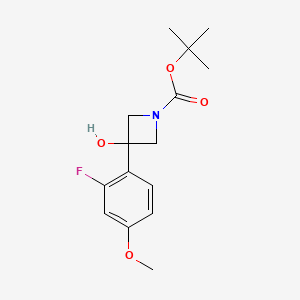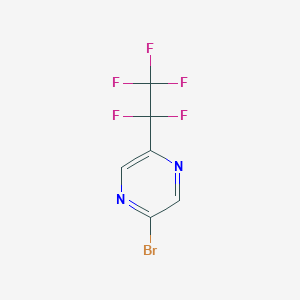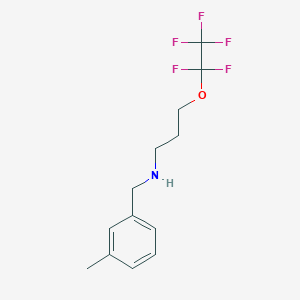![molecular formula C10H12N4O4 B11761964 N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is a complex organic compound characterized by its unique structure, which includes deuterium atoms and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline typically involves multiple steps. One common method includes the reaction of 2,3,5-trideuterio-4,6-dinitroaniline with butylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include toluene or dichloromethane at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems can also reduce the risk of human error and increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.
Substitution: Conditions for substitution reactions can vary, but may include the use of strong acids or bases to facilitate the exchange of deuterium atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso or nitrate compounds.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the deuterium atoms can affect the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitrobenzene
- N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitrotoluene
Uniqueness
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated analogs. This makes it particularly valuable in research applications where isotopic labeling is important.
Eigenschaften
Molekularformel |
C10H12N4O4 |
|---|---|
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6-/i4D,5D,7D |
InChI-Schlüssel |
IKGRHEWIFBFXPP-HAXLZVSGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Kanonische SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
